REACTION_CXSMILES
|
C(N(CC)CC)C.C(Br)C=C.N[C:13]1[C:18](Cl)=[CH:17][C:16]([C:20](=[O:23])[CH2:21][Br:22])=[CH:15][C:14]=1Cl.O>CN(C=O)C.C(Cl)(Cl)(Cl)Cl>[CH2:21]([Br:22])[C:20]([C:16]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1)=[O:23]
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
105.9 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1Cl)C(CBr)=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
SiO2 CH2Cl2 hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
is stirred for 1 hour at 70°-95° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting white emulsion gives an exotherm to 70° C.
|
Type
|
CUSTOM
|
Details
|
within 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
the resulting brown reaction mixture is maintained at 80°-90° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
since prolonged heating
|
Type
|
CUSTOM
|
Details
|
results in the decomposition of both starting material and products
|
Type
|
STIRRING
|
Details
|
is stirred for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
to form a suspension
|
Type
|
FILTRATION
|
Details
|
The yellowish-brown solids are collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C1=CC=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.9 g | |
YIELD: PERCENTYIELD | 59.6% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |